2-Chloroisonicotinaldehyde

Description

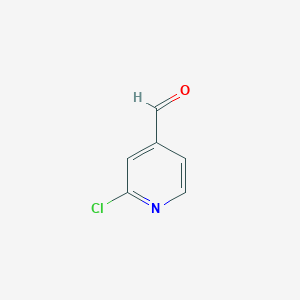

Structure

2D Structure

Properties

IUPAC Name |

2-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-3-5(4-9)1-2-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPOSTQMFOYHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376645 | |

| Record name | 2-Chloroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101066-61-9 | |

| Record name | 2-Chloroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroisonicotinaldehyde, with the CAS Number 101066-61-9, is a substituted pyridine (B92270) derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, namely the reactive aldehyde group and the chlorine substituent on the pyridine ring, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its relevance in the field of drug discovery and development. The strategic importance of chlorinated compounds in medicinal chemistry is well-established, with over 250 FDA-approved chlorine-containing drugs on the market.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 101066-61-9 | |

| Molecular Formula | C₆H₄ClNO | |

| Molecular Weight | 141.56 g/mol | |

| Appearance | White to yellow solid | |

| Melting Point | 46-50 °C | |

| Boiling Point | 243.4 ± 20.0 °C (Predicted) | |

| Density | 1.332 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | >230 °C | |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the corresponding alcohol, 2-chloro-4-(hydroxymethyl)pyridine. A detailed experimental protocol is provided below.

Experimental Protocol: Oxidation of 2-Chloro-4-(hydroxymethyl)pyridine

This procedure outlines the synthesis of this compound via the oxidation of 2-chloro-4-(hydroxymethyl)pyridine using manganese dioxide.

Materials:

-

2-chloro-4-(hydroxymethyl)pyridine

-

Manganese Dioxide (activated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate

-

Filter paper

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Suction filtration apparatus

Procedure:

-

To a solution of 2-chloro-4-(hydroxymethyl)pyridine (1.0 eq) in dichloromethane, add activated manganese dioxide (approximately 5-10 eq).

-

Stir the mixture vigorously and heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite or filter paper to remove the manganese dioxide.

-

Wash the filter cake with dichloromethane.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting residue is cooled to yield this compound as a yellow solid.[1]

Expected Yield: 86-89%[1]

Purity: 98-99%[1]

Below is a visual representation of the synthesis workflow.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is characterized by the electrophilic nature of the aldehyde carbon and the susceptibility of the chlorine-bearing carbon to nucleophilic aromatic substitution. This dual reactivity allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

Reactions at the Aldehyde Group

The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines. These transformations are fundamental in building molecular diversity.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic displacement. This allows for the introduction of various functional groups, including amines, thiols, and alkoxides, which is a key strategy in the synthesis of pharmaceutical compounds.

Application in Drug Discovery: Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors as it can mimic the adenine (B156593) region of ATP, the natural substrate for kinases.

Synthesis of Methylene (B1212753) Sulfonamides as Potential Kinase Inhibitors

This compound is a key reagent in the combinatorial synthesis of methylene sulfonamides, a class of compounds that have been explored as potential kinase inhibitors.

Experimental Protocol: Synthesis of a Methylene Sulfonamide Derivative

This protocol describes a general procedure for the synthesis of a methylene sulfonamide derivative from this compound.

Materials:

-

This compound

-

A primary or secondary sulfonamide (R-SO₂NHR')

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., Dimethylformamide - DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Dissolve this compound (1.0 eq) and the sulfonamide (1.1 eq) in DMF in a round-bottom flask.

-

Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.

-

Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and stir.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired methylene sulfonamide.

The following diagram illustrates the general workflow for the synthesis of kinase inhibitors using this compound as a starting material.

Targeted Signaling Pathway

While specific kinase targets for derivatives of this compound are diverse and depend on the final structure, a common pathway implicated in cancer is the PI3K/Akt/mTOR signaling pathway. Inhibitors targeting kinases within this pathway can modulate cell proliferation, survival, and growth.

The diagram below depicts a simplified representation of a generic kinase signaling pathway and the potential point of intervention by an inhibitor derived from this compound.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its dual reactivity provides a platform for the generation of diverse molecular scaffolds. The application of this compound in the synthesis of potential kinase inhibitors highlights its importance in the ongoing search for novel therapeutic agents. The detailed protocols and conceptual workflows provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this important chemical intermediate.

References

Synthesis of 2-Chloroisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chloroisonicotinaldehyde, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 2-chloropyridine-4-carboxaldehyde, is a versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde group and a chlorine atom on the pyridine (B92270) ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including anti-tumor and anti-infective agents.[1] This guide explores the most common and effective methods for its preparation.

Synthesis Pathways and Mechanisms

Several synthetic routes to this compound have been established, each with distinct advantages and disadvantages regarding starting materials, reaction conditions, and yields. The primary pathways are outlined below.

Oxidation of 2-Chloro-4-methylpyridine

One common method involves the direct oxidation of 2-chloro-4-methylpyridine. The methyl group at the 4-position of the pyridine ring is oxidized to an aldehyde. This transformation can be achieved using various oxidizing agents.

Mechanism: The reaction proceeds via the oxidation of the methyl group. Strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate can be used.[1] Careful control of reaction conditions, such as temperature and the amount of oxidant, is crucial to prevent over-oxidation to the corresponding carboxylic acid.[1]

From 2-Chloronicotinic Acid via Reduction and Oxidation

A widely employed two-step synthesis starts from 2-chloronicotinic acid. This method involves the reduction of the carboxylic acid to an alcohol, followed by the oxidation of the alcohol to the desired aldehyde. This pathway is noted for its mild reaction conditions and high yields.[2][3]

Step 1: Reduction of 2-Chloronicotinic Acid The carboxylic acid group of 2-chloronicotinic acid is reduced to a primary alcohol, 2-chloronicotinol. A common reducing agent for this transformation is a combination of sodium borohydride (B1222165) and boron trifluoride diethyl etherate.[2][3]

Step 2: Oxidation of 2-Chloronicotinol The intermediate alcohol, 2-chloronicotinol, is then oxidized to this compound. Activated manganese dioxide is an effective oxidizing agent for this step.[2][3]

Hydrolysis and Reduction of 2-Chloro-4-cyanopyridine

Another synthetic approach begins with 2-chloro-4-cyanopyridine. This method involves the hydrolysis of the cyano group to a carboxylic acid, which is then reduced to the aldehyde.[1]

Mechanism: The cyano group is first hydrolyzed under acidic or alkaline conditions to form a carboxyl group. Subsequently, the carboxyl group is reduced to an aldehyde using a suitable reducing agent.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the reduction and oxidation of 2-chloronicotinic acid, based on cited experimental protocols.[2][3]

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |

| 1. Reduction | 2-Chloronicotinic Acid (100g) | NaBH₄ (72g), BF₃·OEt₂ (575g) | Tetrahydrofuran (B95107) | < 10 | 6 | 2-Chloronicotinol (125g) | - | - |

| 2. Oxidation | 2-Chloronicotinol (125g) | MnO₂ (280g) | Dichloromethane (B109758) | Reflux | 3 | This compound (77.8g) | 86.6 | 99.1 |

| 1. Reduction | 2-Chloronicotinic Acid (100g) | NaBH₄ (80g), BF₃·OEt₂ (590g) | Tetrahydrofuran | < 10 | 8 | 2-Chloronicotinol (131g) | - | - |

| 2. Oxidation | 2-Chloronicotinol (131g) | MnO₂ (300g) | Dichloromethane | Reflux | 5 | This compound (79.2g) | 88.2 | 98.3 |

Experimental Protocols

Detailed Methodology for Synthesis from 2-Chloronicotinic Acid

This protocol is based on the two-step synthesis involving the reduction of 2-chloronicotinic acid followed by the oxidation of the resulting alcohol.[2][3]

Step 1: Synthesis of 2-Chloronicotinol

-

To a four-necked flask, add sodium borohydride (72g) and tetrahydrofuran (450ml).

-

Cool the mixture to a temperature between -10°C and 0°C.

-

Slowly add boron trifluoride diethyl etherate solution (575g) dropwise, ensuring the internal temperature remains below 10°C.

-

After the addition is complete, stir the mixture for 5 minutes.

-

Add a solution of 2-chloronicotinic acid (100g) in tetrahydrofuran (600ml) dropwise, maintaining the temperature below 30°C.

-

After the addition, allow the reaction to warm to room temperature and stir for 6 hours.

-

Adjust the pH of the reaction mixture to 8-9.

-

Filter the mixture by suction.

-

Extract the filtrate twice with ethyl acetate.

-

Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate to obtain 2-chloronicotinol (125g), which is used directly in the next step.

Step 2: Synthesis of this compound

-

In a four-necked bottle, add 2-chloronicotinol (125g) and dichloromethane (450ml) and stir well.

-

Add manganese dioxide (280g) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, filter the mixture by suction.

-

Concentrate the filtrate and cool to obtain this compound as a yellow solid (77.8g).

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The choice of method will depend on factors such as the availability and cost of starting materials, desired scale of production, and required purity of the final product. The two-step process starting from 2-chloronicotinic acid offers a reliable and high-yielding route with mild reaction conditions, making it a favorable option for many applications in pharmaceutical research and development. This guide provides the necessary technical details to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. 2-Chloropyridine-4-Carboxaldehyde Manufacturer & Supplier in China | Properties, Uses, Safety Data [pipzine-chem.com]

- 2. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

Spectroscopic Data for 2-Chloroisonicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Chloroisonicotinaldehyde, a significant building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a valuable resource for researchers in identity confirmation, purity assessment, and further structural elucidation studies involving this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR Data

The ¹³C NMR spectrum of this compound provides insights into the electronic environment of each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the chlorine atom, the nitrogen atom in the pyridine (B92270) ring, and the carbonyl group of the aldehyde.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |

| C=O | ~190-193 | Singlet |

| C2 (C-Cl) | ~150-153 | Singlet |

| C3 (C-CHO) | ~135-138 | Singlet |

| C4 (C-H) | ~125-128 | Doublet |

| C5 (C-H) | ~122-125 | Doublet |

| C6 (C-H) | ~152-155 | Doublet |

| Solvent: CDCl₃. Reference: TMS (δ = 0.00 ppm). Data is representative and based on typical values for similar structures.[1][2] |

¹H NMR Data

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their neighboring protons. For this compound, the aromatic protons of the pyridine ring and the aldehyde proton will show distinct signals.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CHO | 9.9 - 10.1 | Singlet | - | 1H |

| H4 | 7.8 - 8.0 | Doublet of Doublets | ~8.0, 2.0 | 1H |

| H5 | 7.4 - 7.6 | Doublet of Doublets | ~8.0, 5.0 | 1H |

| H6 | 8.6 - 8.8 | Doublet of Doublets | ~5.0, 2.0 | 1H |

| Solvent: CDCl₃. Reference: TMS (δ = 0.00 ppm). Data is representative and based on typical values for similar structures.[3][4][5] |

Experimental Protocol for NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of this compound will be dominated by the characteristic stretching frequencies of the aldehyde C=O and C-H bonds, as well as vibrations from the aromatic ring and the C-Cl bond.

Table 3: IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | 2850 - 2750 | Medium, often two bands |

| Carbonyl (C=O) Stretch | 1710 - 1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1475 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| Sample preparation: KBr pellet or thin film. Data is representative and based on typical values for aromatic aldehydes and chloro-aromatics.[6][7][8][9] |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the spectrum can be obtained using the KBr (potassium bromide) pellet method. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, a spectrum can be recorded by dissolving the sample in a suitable solvent (like chloroform) and placing a drop of the solution between two salt (e.g., NaCl or KBr) plates, allowing the solvent to evaporate to leave a thin film. The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion | Possible Fragmentation Pathway |

| 141/143 | [M]⁺ | Molecular Ion |

| 112/114 | [M-CHO]⁺ | Loss of the formyl radical |

| 78 | [C₅H₄N]⁺ | Loss of Cl and CO |

| Ionization method: Electron Ionization (EI). Data is a prediction based on common fragmentation patterns of aromatic aldehydes and chlorinated compounds.[10][11][12][13] |

Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, often via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS). In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization), causing them to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) before being detected.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scienceready.com.au [scienceready.com.au]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

2-Chloroisonicotinaldehyde chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroisonicotinaldehyde, a key heterocyclic building block in modern organic synthesis. It details the compound's chemical structure, IUPAC nomenclature, physicochemical properties, and synthesis methodologies. Furthermore, it explores its applications as a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.

Chemical Structure and IUPAC Name

This compound, a substituted pyridine (B92270) derivative, is characterized by a pyridine ring chlorinated at the second position and bearing a formyl (aldehyde) group at the fourth position.

Chemical Structure:

A diagram of the chemical structure of this compound.

The internationally recognized IUPAC name for this compound is 2-chloro-4-pyridinecarboxaldehyde .[1] It is also commonly referred to by its synonyms, this compound and 2-Chloro-4-formylpyridine.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClNO | [2][3] |

| Molecular Weight | 141.56 g/mol | [4] |

| CAS Number | 101066-61-9 | [4] |

| Appearance | White to almost white powder or crystal | [2][3] |

| Melting Point | 46-51 °C | [2][4] |

| Boiling Point | >110 °C (>230 °F) | [4] |

| Purity | ≥90% to >98% (GC) | [1][2][3] |

| SMILES | Clc1cc(C=O)ccn1 | [4] |

| InChI | 1S/C6H4ClNO/c7-6-3-5(4-9)1-2-8-6/h1-4H | [4] |

| InChI Key | UFPOSTQMFOYHJI-UHFFFAOYSA-N | [4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring. Below is a representative protocol synthesized from literature procedures.

Objective: To synthesize 2-chloro-4-pyridinecarboxaldehyde from a suitable pyridine precursor.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Formation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10 °C. The reaction is exothermic and should be controlled carefully. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt).

-

Reaction with 2-Chloropyridine: Dissolve 2-chloropyridine in an anhydrous solvent such as dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure 2-chloro-4-pyridinecarboxaldehyde.

Characterization: The identity and purity of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by its melting point.[5][6][7][8] The characteristic aldehyde proton signal in ¹H NMR is expected to appear in the downfield region (δ 9-10 ppm).[5][6][8] The carbonyl (C=O) stretching vibration in the IR spectrum is typically observed around 1700-1730 cm⁻¹.[7][8]

Role in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2] Its aldehyde functional group and the reactive chlorine atom on the pyridine ring allow for diverse chemical transformations, making it a versatile scaffold for building more complex molecular architectures.

Synthetic utility of this compound in generating diverse bioactive compounds.

The aldehyde group can readily undergo reactions such as condensation with amines to form Schiff bases, oxidation to a carboxylic acid, and reduction to an alcohol. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, allowing for the introduction of a wide array of substituents. These transformations are pivotal in the synthesis of derivatives with potential therapeutic or agrochemical applications, including but not limited to anticancer, antibacterial, anti-inflammatory, herbicidal, and fungicidal agents.[2]

References

- 1. 2-Chloro-4-pyridinecarboxaldehyde technical, = 90 101066-61-9 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-4-pyridinecarboxaldehyde | CymitQuimica [cymitquimica.com]

- 4. 2-氯吡啶-4-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

The Versatility of 2-Chloroisonicotinaldehyde: A Gateway to Novel Therapeutic Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Chloroisonicotinaldehyde, also known as 2-chloro-4-pyridinecarboxaldehyde, is a pivotal heterocyclic building block in medicinal chemistry. Its unique structure, featuring a pyridine (B92270) ring substituted with both a reactive aldehyde group and a chlorine atom, makes it an exceptionally versatile precursor for the synthesis of a diverse array of molecular architectures. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen enhances the electrophilicity of the aldehyde carbon, facilitating reactions such as condensations and multicomponent reactions. This guide explores the potential applications of this compound derivatives, focusing on their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential. While direct studies on derivatives of this compound are emerging, a significant body of research on the closely related isonicotinaldehyde derivatives, particularly isonicotinoyl hydrazones, provides a strong foundation for predicting their utility.

The isonicotinoyl hydrazone scaffold, derived from the condensation of isoniazid (B1672263) (isonicotinic acid hydrazide) with various aldehydes, has been extensively studied and has demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] The introduction of a chloro-substituent on the pyridine ring is anticipated to modulate the physicochemical properties of these derivatives, potentially enhancing their membrane permeability, metabolic stability, and target binding affinity, thereby offering a promising avenue for the development of new therapeutic agents.

Potential Therapeutic Applications

Derivatives of this compound are poised to be valuable in several therapeutic areas, primarily due to the established bioactivity of the isonicotinoyl hydrazone core.

Anticancer Activity

Isonicotinoyl hydrazones have shown significant cytotoxic activity against various human cancer cell lines.[1][3] The mechanism of action is often multifactorial, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[4][5] The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aromatic ring of the aldehyde moiety play a crucial role in determining the cytotoxic potency.[1] For instance, the presence of hydroxyl groups, particularly in the ortho position, has been shown to be important for anticancer activity.[1]

Antimicrobial Activity

The hydrazone moiety is a well-known pharmacophore in the design of antimicrobial agents.[2][6] Isonicotinoyl hydrazones have demonstrated notable activity against both bacterial and fungal pathogens.[2][7] Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic properties of the derivatives, which can be fine-tuned by substituents, are key determinants of their antimicrobial efficacy.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of isonicotinoyl hydrazone derivatives, which serve as a predictive model for the potential of this compound derivatives.

Table 1: Anticancer Activity of Isonicotinoyl Hydrazone Derivatives [1]

| Compound ID | Substituent on Benzaldehyde | Cancer Cell Line | IC50 (µg/mL) |

| 1 | 2-OH | HCT-116 | 0.61 |

| 2 | 2-OH, 4-NO2 | HCT-116 | 0.84 |

| 3 | 2-OH, 5-NO2 | HCT-116 | 1.12 |

| 4 | 4-OH | HCT-116 | >50 |

| 5 | 4-N(CH3)2 | HCT-116 | 3.36 |

| Doxorubicin | - | HCT-116 | 0.46 |

Table 2: Antimicrobial Activity of Isonicotinoyl Hydrazone Derivatives [7]

| Compound ID | Substituent on Aldehyde | Bacterial Strain | MIC (µg/mL) |

| NH3 | Vanillin derivative | S. aureus | - |

| NH5 | Salicylaldehyde deriv. | S. aureus | - |

| NH3 | Vanillin derivative | B. subtilis | - |

| NH5 | Salicylaldehyde deriv. | B. subtilis | - |

| NH3 | Vanillin derivative | E. coli | - |

| NH5 | Salicylaldehyde deriv. | E. coli | - |

(Note: Specific MIC values were not provided in the cited abstract, but the compounds were reported to have appreciable activity.)

Synthesis and Experimental Protocols

The primary route for synthesizing derivatives from this compound involves condensation reactions with various nucleophiles, such as hydrazides, amines, and active methylene (B1212753) compounds.

General Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General workflow for derivative synthesis and evaluation.

Experimental Protocol: Synthesis of Isonicotinoyl Hydrazones

This protocol is adapted from the synthesis of isonicotinoyl hydrazones and can be applied to this compound with appropriate modifications.[7][8]

-

Step 1: Preparation of the Hydrazide Solution: Dissolve isonicotinic hydrazide (1 mmol) in a suitable solvent such as ethanol (B145695) or methanol (B129727) (10 mL).

-

Step 2: Reaction with Aldehyde: To the hydrazide solution, add a stoichiometric amount (1 mmol) of the desired aldehyde (in this case, this compound). A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

Step 3: Reflux: Heat the reaction mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 4: Isolation of the Product: After completion of the reaction, allow the mixture to cool to room temperature. The resulting solid product is collected by filtration.

-

Step 5: Purification: The crude product is washed with a cold solvent (e.g., ethanol) and then purified by recrystallization from a suitable solvent to afford the pure hydrazone derivative.

-

Step 6: Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The following is a general protocol for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.[4]

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically ranging from 0.01 to 100 µg/mL) for a specified period (e.g., 72 hours).

-

MTT Assay: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 4 hours. The formazan (B1609692) crystals formed are then dissolved in a solubilization buffer.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Potential Signaling Pathways

The anticancer activity of isonicotinoyl hydrazone derivatives may involve the modulation of key cellular signaling pathways.

Caption: Proposed apoptotic pathway induced by isonicotinoyl hydrazones.

Conclusion

This compound stands out as a highly promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make its derivatives attractive candidates for drug discovery programs. Drawing parallels from the extensive research on isonicotinoyl hydrazones, it is evident that derivatives of this compound hold significant potential as anticancer and antimicrobial agents. The introduction of the chloro-substituent is a key modification that can be leveraged to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. Further research, including the synthesis of a broader library of derivatives and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this versatile chemical entity. The data and protocols presented in this guide provide a solid framework for initiating such investigations.

References

- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Chloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloroisonicotinaldehyde. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound during storage and handling.

Chemical Properties

This compound is a substituted pyridine (B92270) derivative with the following key properties:

| Property | Value |

| CAS Number | 101066-61-9 |

| Molecular Formula | C₆H₄ClNO |

| Molecular Weight | 141.56 g/mol |

| Appearance | White to almost white or yellow solid, powder to crystal[1] |

| Melting Point | 46-50 °C[1] |

| Boiling Point | 243.4±20.0 °C (Predicted)[1] |

| Sensitivity | Air sensitive[1] |

Recommended Storage and Handling

Proper storage and handling are critical to maintain the stability and purity of this compound. The compound is known to be sensitive to atmospheric conditions.

To ensure long-term stability, this compound should be stored under the conditions summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1] | To minimize degradation kinetics. |

| Atmosphere | Under inert gas (Nitrogen or Argon)[1] | The compound is air-sensitive; an inert atmosphere prevents oxidation. |

| Container | Tightly closed container[2] | To prevent exposure to air and moisture. |

| Light | Protected from light | Aldehydes can be light-sensitive; protection prevents photodegradation. |

| Moisture | Dry environment | To prevent potential hydrolysis. |

When handling this compound, standard laboratory safety protocols should be followed. The compound is classified as an irritant.[1]

-

Engineering Controls : Handle in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including gloves, lab coat, and safety goggles.[3]

-

Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[2]

The following diagram illustrates the key relationships for maintaining the stability of this compound.

Caption: Key factors influencing the stability of this compound.

Stability Profile and Potential Degradation

While specific stability data for this compound is not extensively published, its chemical structure suggests potential degradation pathways.

-

Oxidation : The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 2-chloroisonicotinic acid. This is consistent with the recommendation to store under an inert atmosphere.[1]

-

Photodegradation : Aromatic aldehydes can be sensitive to light, which may induce polymerization or other degradation reactions.

-

Hydrolysis : The chloro-substituent on the pyridine ring could be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of 2-hydroxyisonicotinaldehyde.

Representative Stability Study Protocol

For drug development purposes, a comprehensive stability study in line with ICH guidelines (Q1A) would be necessary. The following outlines a representative protocol for such a study.

To evaluate the stability of this compound under various environmental conditions to establish a retest period.

-

At least three batches of this compound.

-

Appropriate primary packaging (e.g., amber glass vials with nitrogen headspace).

A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating the parent compound from potential degradation products.

The following long-term, intermediate, and accelerated stability conditions are based on ICH Q1A guidelines.

| Study | Storage Condition | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

To identify potential degradation products and establish the stability-indicating nature of the analytical method, forced degradation studies should be performed.

-

Acid Hydrolysis : e.g., 0.1 N HCl at 60°C

-

Base Hydrolysis : e.g., 0.1 N NaOH at 60°C

-

Oxidation : e.g., 3% H₂O₂ at room temperature

-

Thermal Degradation : e.g., 80°C

-

Photostability : Exposure to light according to ICH Q1B guidelines.

At each testing interval, samples should be analyzed for:

-

Appearance

-

Assay of this compound

-

Identification and quantification of degradation products

-

Water content (if applicable)

The workflow for a typical stability study is depicted below.

Caption: Workflow for a representative stability study of this compound.

Conclusion

The stability of this compound is best maintained by strict adherence to the recommended storage conditions, particularly protection from air, moisture, and light, and storage at refrigerated temperatures (2-8°C). For applications in drug development, a comprehensive stability testing program following ICH guidelines is essential to ensure the quality, safety, and efficacy of the final product.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Chloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety data and handling precautions for 2-Chloroisonicotinaldehyde (CAS No: 101066-61-9). The information herein is compiled to ensure the safe use, storage, and disposal of this compound in a laboratory and research setting.

Chemical Identification and Physical Properties

This compound, also known as 2-Chloro-4-pyridinecarboxaldehyde, is a chemical intermediate used in various synthetic processes.[1][2][3][4] It is important to be aware of its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H4ClNO | [1][4] |

| Molecular Weight | 141.56 g/mol | [1][4] |

| Appearance | White to yellow solid; powder to crystal | [1] |

| Melting Point | 46-50 °C | [1] |

| Boiling Point | 243.4 ± 20.0 °C (Predicted) | [1] |

| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | >230 °C | [1] |

| Solubility | No data available | |

| Sensitivity | Air Sensitive | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[5] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[5] |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[5] |

| Acute Oral Toxicity | 4 | H302: Harmful if swallowed.[4] |

| Skin Sensitization | - | H317: May cause an allergic skin reaction.[4] |

Hazard Pictograms:

Handling and Storage Precautions

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling:

-

Handle in a well-ventilated place or under a chemical fume hood.[6][7]

-

Wear suitable protective clothing, gloves, and eye/face protection.[5][6]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

-

Do not eat, drink, or smoke when using this product.[9]

Storage:

-

Store under an inert gas (nitrogen or argon) at 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[7]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[6][7] |

| Skin Protection | Handle with chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Wear fire/flame resistant and impervious clothing.[6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][7] |

| Hygiene Measures | Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with the substance.[5][8] |

First Aid Measures

In case of exposure, immediate medical attention is necessary.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[5][6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5][6] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Consult a doctor/ophthalmologist.[5][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific hazards: May emit toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[8]

-

Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release:

-

Personal precautions: Evacuate personnel to safe areas. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[5][6] Avoid breathing dust, vapors, mist, or gas.[6][8]

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5][6][8]

-

Methods for cleaning up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. Sweep up and shovel into suitable containers.[6][7]

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the provided search results. The hazard classification suggests it is harmful if swallowed and causes skin, eye, and respiratory irritation.[4][5]

Table 5: Acute Toxicity (Predicted/Inferred)

| Route | Effect |

| Oral | Harmful if swallowed.[4] |

| Inhalation | May cause respiratory irritation.[5] |

| Dermal | Causes skin irritation.[5] |

| Eye | Causes serious eye irritation.[5] |

No specific LD50 or LC50 data was found in the provided search results.

Experimental Protocols and Methodologies

The provided Safety Data Sheets and chemical information portals do not include detailed experimental protocols for the toxicological and physical property data presented. This data is typically generated following standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development), but the specific reports are not publicly available.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: Workflow for Safe Handling of this compound.

References

- 1. This compound CAS#: 101066-61-9 [m.chemicalbook.com]

- 2. 2-Chloro-4-pyridinecarboxaldehyde - this compound [sigmaaldrich.com]

- 3. 101066-61-9|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 101066-61-9 | this compound - Synblock [synblock.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Synthesis of Schiff Bases from 2-Chloroisonicotinaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 2-chloroisonicotinaldehyde. It is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The information compiled herein is based on established synthetic methodologies for analogous compounds and reported biological activities of structurally related Schiff bases.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide array of applications, particularly in medicinal chemistry.[1][2] Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone.[3] The resulting imine bond is often crucial for their biological activity. Schiff bases derived from heterocyclic aldehydes, such as pyridine (B92270) derivatives, are of significant interest due to their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[4][5][6] The presence of a chloro-substituent on the pyridine ring, as in this compound, can further modulate the electronic properties and biological activity of the resulting Schiff bases.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound and various primary amines is a condensation reaction that results in the formation of an imine and a molecule of water. The reaction is typically catalyzed by a small amount of acid and can be carried out under various conditions, including reflux, microwave irradiation, or even at room temperature.[2][7]

General Reaction Scheme

Caption: General reaction for the synthesis of Schiff bases.

Experimental Protocols

The following are general protocols for the synthesis of Schiff bases from this compound. These can be adapted based on the specific primary amine used and the desired scale of the reaction.

Protocol 1: Conventional Synthesis under Reflux

This protocol is a standard method for Schiff base synthesis and is widely applicable.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)

-

Ethanol (B145695) or Methanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

-

To this solution, add the primary amine (1 equivalent) dissolved in absolute ethanol.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[8]

-

Attach a condenser to the flask and reflux the mixture with constant stirring for 2-6 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting solid product is collected by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

-

Dry the purified product in a desiccator.

Protocol 2: Green Synthesis at Room Temperature

This method offers a more environmentally friendly approach by avoiding heating.

Materials:

-

This compound

-

Appropriate primary amine

-

Ethanol

-

Natural acid catalyst (e.g., lemon juice) or no catalyst

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a beaker.

-

Add a solution of the primary amine (1 equivalent) in ethanol to the beaker.

-

If a catalyst is used, add a few drops of a natural acid like lemon juice.[9]

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress using TLC.

-

Once the reaction is complete, the precipitated Schiff base can be collected by filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Purify the product by recrystallization if necessary.

Data Presentation: Synthesis and Characterization

The following table summarizes typical reaction conditions and expected characterization data for Schiff bases synthesized from chloro-substituted aldehydes and various amines, which can be extrapolated for derivatives of this compound.

| Aldehyde | Amine | Solvent | Catalyst | Reaction Conditions | Yield (%) | M.p. (°C) | Key Spectral Data (cm⁻¹) |

| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Ethanol | Lemon Juice | Room Temperature | High | - | C=N stretch: ~1600-1650 |

| 5-Chloro-salicylaldehyde | Various primary amines | Ethanol | - | Reflux | 70-90 | Variable | C=N stretch: ~1620-1640 |

| 2-Chloro quinoline-3-carbaldehyde | Hydrazides | Ethanol | - | Reflux | Moderate | Variable | C=N stretch: ~1610-1630 |

| Pyridinecarboxaldehydes | L-tryptophan | Ethanol/Methanol | KOH | Reflux, 50°C, 2h | 75-85 | 180-190 (decomp.) | C=N stretch: ~1630-1650 |

Note: The data in this table is compiled from analogous reactions and serves as a general guideline.[8][9]

Applications in Drug Development

Schiff bases derived from halogenated and pyridine-containing aldehydes have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Many Schiff bases exhibit potent antibacterial and antifungal properties.[5] The imine group is often critical for this activity. Schiff bases derived from chloro-substituted aldehydes have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][9]

Table: Antimicrobial Activity of Analogous Schiff Bases

| Compound Type | Test Organism | Activity (MIC in µg/mL) | Reference |

| Schiff bases from 5-chloro-salicylaldehyde | E. coli | 1.6 | [9] |

| S. aureus | 3.4 | [9] | |

| A. niger | 47.5 | [9] | |

| Schiff bases from 2-chloro quinoline-3-carbaldehyde | E. coli | 25-50 | [7] |

Anticancer Activity

Schiff bases are a well-established class of compounds with potential anticancer properties.[1][10] Their mechanism of action can involve various pathways, including the induction of apoptosis and inhibition of cancer cell proliferation. The cytotoxic activity of Schiff bases derived from chloro-substituted aromatic and heterocyclic aldehydes has been evaluated against several cancer cell lines.[1][6]

Table: Cytotoxic Activity of Analogous Schiff Bases

| Compound Type | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Indole Schiff bases with a chloro-substituent | Breast Cancer (AMJ13) | Concentration-dependent cytotoxicity | [1] |

| Pyridine-derived Schiff base metal complexes | Breast Cancer (MCF-7) | 5.95 | [6] |

| Colon Cancer (HCT-116) | Potent activity | [6] |

Signaling Pathway and Workflow Diagrams

Proposed Mechanism of Action for Anticancer Activity

The anticancer activity of many Schiff bases is thought to be mediated through the induction of apoptosis. This can involve the modulation of key signaling pathways such as the MAPK pathway.

References

- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 2. jocpr.com [jocpr.com]

- 3. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

Application Notes and Protocols for the Reaction of 2-Chloroisonicotinaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the reaction of 2-chloroisonicotinaldehyde with primary amines to synthesize Schiff bases (imines) and their corresponding secondary amine derivatives through reductive amination. These pyridine-based compounds are significant scaffolds in medicinal chemistry and drug development due to their wide range of biological activities.

Application Notes

The reaction between an aldehyde and a primary amine is a fundamental condensation reaction in organic synthesis, leading to the formation of an imine or Schiff base (-C=N-). This compound is a valuable heterocyclic aldehyde, and its reaction with various amines provides access to a diverse library of pyridine (B92270) derivatives. The resulting imine products are often important intermediates for the synthesis of more complex nitrogen-containing heterocycles.

The formation of an imine is a reversible process. To achieve high yields, the reaction equilibrium is typically shifted toward the product by removing the water formed during the reaction. This can be accomplished using a Dean-Stark apparatus, molecular sieves, or other dehydrating agents. The reaction is commonly catalyzed by a catalytic amount of acid, which enhances the electrophilicity of the carbonyl carbon.

For applications in drug development, the C=N double bond of the imine can be subsequently reduced to a more stable C-N single bond, yielding a secondary amine. This transformation, known as reductive amination, is often performed in a one-pot synthesis by adding a suitable reducing agent to the reaction mixture. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion intermediate without significantly affecting the starting aldehyde. The resulting 2-(aminomethyl)pyridine derivatives are key structural motifs in various biologically active compounds, including potential antibacterial and anticancer agents.

General Reaction Scheme

The overall reaction pathway involves the initial formation of a Schiff base, which can then be isolated or reduced in situ to the corresponding secondary amine.

Caption: General reaction of this compound with a primary amine.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases (Imines) via Condensation

This protocol describes the general procedure for the synthesis of an imine from this compound and a primary amine using acid catalysis and removal of water.

Materials and Equipment:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., ethanol, methanol (B129727), or toluene)

-

Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid)

-

Dehydrating agent (e.g., anhydrous magnesium sulfate (B86663), molecular sieves 4Å)

-

Round-bottom flask, magnetic stirrer, condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator and standard glassware for work-up and purification

Procedure:

-

To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., ethanol, 10 mL per mmol of aldehyde), add the primary amine (1.0-1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

If not using a solvent that forms an azeotrope with water (like toluene), add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves to the flask.

-

Stir the mixture at room temperature or gently heat to reflux (typically 60-80°C) for 2-12 hours.

-

Monitor the reaction progress by TLC until the starting aldehyde spot is consumed.

-

Upon completion, filter the reaction mixture to remove the dehydrating agent (if used).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Secondary Amines via One-Pot Reductive Amination

This protocol outlines the direct conversion of this compound to a secondary amine in a single reaction vessel.

Materials and Equipment:

-

This compound

-

Primary amine

-

Anhydrous solvent (e.g., methanol, dichloromethane (B109758) (DCM), or 1,2-dichloroethane (B1671644) (DCE))

-

Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Acid catalyst (optional, e.g., acetic acid)

-

Round-bottom flask, magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

Dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in an anhydrous solvent (e.g., methanol or DCM).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

Slowly add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 eq) to the mixture in portions. If using NaBH₄, the addition should be done at 0°C.

-

Allow the reaction to stir at room temperature for 2-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow and Data

The following diagram illustrates a typical workflow for the one-pot reductive amination protocol.

Caption: Workflow for one-pot reductive amination.

Quantitative Data Summary

The efficiency of these reactions can vary based on the specific amine, solvent, and catalyst used. The tables below summarize representative reaction conditions.

Table 1: Representative Conditions for Schiff Base (Imine) Formation

| Amine Substrate | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Ethanol | Acetic Acid | Reflux | 4 | ~85 |

| Benzylamine | Toluene | p-TsOH | Reflux | 6 | ~90 |

| Cyclohexylamine | Methanol | None | 60-80 | 12 | ~78 |

| 4-Fluoroaniline | Ethanol | Acetic Acid | Reflux | 5 | ~88 |

| 2-Aminothiazole | Ethanol | None | Reflux | 2 | ~91 |

Note: Yields are illustrative and based on typical outcomes for analogous reactions.

Table 2: Representative Conditions for One-Pot Reductive Amination

| Amine Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzylamine | NaBH(OAc)₃ | DCE | RT | 12 | ~85 |

| Piperidine | NaBH₃CN | Methanol | RT | 8 | ~80 |

| Aniline | NaBH₄ | Methanol | 0 to RT | 6 | ~75 |

| Morpholine | NaBH(OAc)₃ | DCM | RT | 16 | ~90 |

| Cyclohexylamine | NaBH(OAc)₃ | DCE | RT | 12 | ~82 |

Note: Yields are illustrative and based on typical outcomes reported for reductive amination of aldehydes.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

This compound and many amines are irritants. Avoid inhalation and contact with skin and eyes.

-

Reducing agents like sodium borohydride can react violently with water and acids to produce flammable hydrogen gas. Handle with care.

Application of 2-Chloroisonicotinaldehyde in the Synthesis of Plant Growth Regulators

Introduction

2-Chloroisonicotinaldehyde, a substituted pyridine (B92270) derivative, serves as a versatile intermediate in the synthesis of various specialty chemicals. In the agrochemical sector, it holds potential as a precursor for the synthesis of plant growth regulators, substances that modulate plant development to enhance crop yield and quality. This document provides detailed application notes and protocols for the synthesis of the plant growth regulator Forchlorfenuron (also known as KT-30) from this compound, proceeding through the key intermediate 4-amino-2-chloropyridine (B126387). Forchlorfenuron is a cytokinin that promotes cell division and fruit growth.[1]

Synthetic Pathway Overview

The overall synthetic route from this compound to Forchlorfenuron involves a multi-step process. The aldehyde functionality of the starting material is first converted to an amino group to yield 4-amino-2-chloropyridine. This intermediate is then reacted with phenyl isocyanate to produce the final product, Forchlorfenuron.

Caption: Synthetic pathway from this compound to Forchlorfenuron.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-chloropyridine from this compound

This protocol outlines a potential three-step synthesis of 4-amino-2-chloropyridine from this compound.

Step 1: Oximation of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as aqueous ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.2 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound oxime.

Step 2: Dehydration of this compound Oxime to 2-Chloro-4-cyanopyridine

-

Reagent Preparation: In a separate flask, prepare a dehydrating agent. Common reagents for this transformation include acetic anhydride, phosphorus pentoxide, or thionyl chloride.

-

Reaction: Add the this compound oxime (1.0 eq) to the dehydrating agent at a controlled temperature (e.g., 0 °C for thionyl chloride).

-

Heating: Gently heat the reaction mixture to reflux for 1-3 hours.

-

Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC).

-

Work-up: After completion, carefully quench the reaction mixture by pouring it onto ice. Neutralize with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or distillation to give 2-chloro-4-cyanopyridine.

Step 3: Reduction of 2-Chloro-4-cyanopyridine to 4-Amino-2-chloropyridine

-

Dissolution: Dissolve 2-chloro-4-cyanopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

-

Catalyst/Reagent Addition: Add a reducing agent. Options include catalytic hydrogenation (e.g., H2 gas with a Palladium on carbon catalyst) or chemical reduction (e.g., sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst, or iron powder in acetic acid).

-

Reaction: Stir the reaction mixture under the appropriate conditions (e.g., under hydrogen pressure for catalytic hydrogenation, or at room temperature or elevated temperature for chemical reduction) for several hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC or GC.

-

Work-up: Upon completion, filter off the catalyst (if used). If an acid was used, neutralize the reaction mixture.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent to yield 4-amino-2-chloropyridine. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of Forchlorfenuron (KT-30) from 4-Amino-2-chloropyridine

-

Dissolution: Dissolve 4-amino-2-chloropyridine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add phenyl isocyanate (1.05 eq) to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC. The product, being a urea derivative, will likely have a different polarity compared to the starting amine.

-

Precipitation and Isolation: The product, Forchlorfenuron, may precipitate out of the reaction mixture upon formation. If so, it can be collected by filtration.

-

Work-up and Purification: If the product remains in solution, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Forchlorfenuron.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of Forchlorfenuron from this compound. Actual yields and purity will vary depending on the specific reaction conditions and purification methods employed.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1. Oximation | This compound | This compound Oxime | 141.57 | 156.58 | 90-95 |

| 2. Dehydration | This compound Oxime | 2-Chloro-4-cyanopyridine | 156.58 | 138.56 | 85-90 |

| 3. Reduction | 2-Chloro-4-cyanopyridine | 4-Amino-2-chloropyridine | 138.56 | 128.57 | 80-85 |

| 4. Urea Formation | 4-Amino-2-chloropyridine | Forchlorfenuron (KT-30) | 128.57 | 247.68 | 95-98 |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Forchlorfenuron.

Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and are based on general chemical principles. Researchers should consult peer-reviewed literature and conduct their own optimization studies to ensure safe and efficient synthesis. All laboratory work should be performed with appropriate personal protective equipment and in a well-ventilated fume hood.

References

Application Notes and Protocols for the Oxidation of 2-Chloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup for the oxidation of 2-Chloroisonicotinaldehyde to its corresponding carboxylic acid, 2-Chloroisonicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

Introduction